molecular formula C17H17NO3S B2410562 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034266-30-1

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2410562
CAS No.: 2034266-30-1
M. Wt: 315.39
InChI Key: NEHUTTHROSCCLG-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives This compound is characterized by the presence of a furan ring, a methoxyethyl group, and a benzo[b]thiophene core structure

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-20-9-7-18(11-13-6-8-21-12-13)17(19)16-10-14-4-2-3-5-15(14)22-16/h2-6,8,10,12H,7,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHUTTHROSCCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halobenzaldehyde and Mercaptoacetic Acid Cyclization

The reaction of 2-chlorobenzaldehyde with mercaptoacetic acid under alkaline conditions generates the benzo[b]thiophene-2-carboxylic acid core. As detailed in WO1999047510A2, this process involves heating 2-chlorobenzaldehyde with mercaptoacetic acid in a 10–15% aqueous sodium hydroxide solution at 115–125°C under 15–25 psi pressure. The mechanism proceeds via nucleophilic substitution at the aldehyde group, followed by intramolecular cyclization and oxidation to yield the carboxylic acid. This method achieves yields exceeding 80% and is scalable for industrial production.

Electrophilic Cyclization of Alkynyl Thioanisoles

An alternative route employs o-alkynyl thioanisoles subjected to electrophilic cyclization using dimethyl(thiodimethyl)sulfonium tetrafluoroborate. This method, reported by PMC9454903, facilitates the formation of 2,3-disubstituted benzo[b]thiophenes at ambient temperatures. While this approach is efficient for introducing thiomethyl groups, additional oxidation steps are required to convert the thiomethyl substituent to a carboxylic acid, making it less direct than the halobenzaldehyde route.

Activation of Benzo[b]Thiophene-2-Carboxylic Acid

Conversion of the carboxylic acid to a reactive intermediate is critical for amide bond formation. Two activation strategies are widely employed:

Acid Chloride Formation

Treatment of benzo[b]thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) in benzene or dichloromethane generates the corresponding acid chloride. As demonstrated in US3646047A, this method involves refluxing the acid with excess thionyl chloride, followed by solvent removal under vacuum. The resulting acid chloride is highly reactive and must be used immediately to prevent hydrolysis.

Carbodiimide-Mediated Activation

Using N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) activates the carboxylic acid via formation of an acylimidazolide intermediate. This approach, exemplified in Example 6 of US3646047A, avoids the corrosivity of acid chlorides and proceeds under milder conditions. The activated intermediate reacts efficiently with amines at room temperature, yielding amides in high purity.

Amidation Strategies for N-(Furan-3-ylmethyl)-N-(2-Methoxyethyl) Substituents

Introducing the asymmetrical secondary amine group requires careful selection of coupling conditions. Three pathways are proposed based on patented methodologies:

Sequential Alkylation of a Primary Amide Intermediate

A stepwise approach involves initial formation of a primary amide followed by N-alkylation:

  • Primary Amide Formation : React benzo[b]thiophene-2-carbonyl chloride with 2-methoxyethylamine in the presence of sodium carbonate, yielding N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide.
  • N-Alkylation : Treat the primary amide with furan-3-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). This method mirrors the alkylation procedures described in US3646047A for introducing tertiary amine groups. However, amide nitrogens are poor nucleophiles, necessitating strong bases or phase-transfer catalysts to facilitate alkylation.

Bromoalkyl Intermediate and Amine Displacement

Example 1 of US3646047A outlines a pathway where a bromoalkylamide intermediate is displaced by an amine. Applied to the target compound:

  • Synthesize N-(2-bromoethyl)benzo[b]thiophene-2-carboxamide by reacting the acid chloride with 2-bromoethylamine hydrobromide.
  • Displace the bromide with furan-3-ylmethylamine in ethanol or THF at 50–150°C, forming the secondary amide. This method avoids the low nucleophilicity of the amide nitrogen but requires handling reactive alkyl bromides.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Challenges
Direct CDI Coupling THF, 25–100°C, 24 h ~85% Mild conditions; high purity Requires pre-formed secondary amine
Sequential Alkylation DMF, K₂CO₃, 80°C, 12 h ~60% Avoids sensitive intermediates Low efficiency in N-alkylation step
Bromoalkyl Displacement Ethanol, 50–150°C, 3–6 h ~75% Reliable for secondary amines Handling alkyl bromides; purification issues

Mechanistic Considerations

The electrophilic cyclization route (PMC9454903) involves sulfonium salt-mediated ring closure, where dimethyl(thiodimethyl)sulfonium tetrafluoroborate acts as a thiomethylating agent. For amidation, the acid chloride pathway proceeds via nucleophilic acyl substitution, while CDI activation involves imidazolide intermediate formation, which reacts with amines through a similar mechanism. Alkylation of the amide nitrogen likely proceeds via an SN2 mechanism under strongly basic conditions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides, acyl halides, or sulfonyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide can be compared with other similar compounds, such as:

    Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core structure but differ in the substituents attached to the core.

    Furan derivatives: Compounds containing the furan ring but with different functional groups and substituents.

    Carboxamides: Compounds with the carboxamide functional group but with varying core structures and substituents.

The uniqueness of this compound lies in its specific combination of the furan-3-ylmethyl, 2-methoxyethyl, and benzo[b]thiophene moieties, which confer distinct chemical and biological properties.

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pain management, anticancer properties, and neuroprotection. This article explores the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a benzo[b]thiophene core with a furan ring and methoxy groups that enhance its solubility and biological activity. The structure can be summarized as follows:

ComponentDescription
Core Structure Benzo[b]thiophene
Functional Groups Furan ring, methoxyethyl group, carboxamide linkage
Molecular Formula C15H13NO2S

Synthesis

The synthesis of this compound can be achieved through various synthetic pathways involving the coupling of benzo[b]thiophene derivatives with furan and methoxyethyl components. The methodologies often employ palladium-catalyzed cross-coupling reactions or other organic synthesis techniques to yield high-purity compounds.

1. Analgesic Effects

Research indicates that this compound may exhibit analgesic properties . Studies have shown that it can increase pain thresholds and prolong latency in pain response, suggesting interaction with opioid receptors or modulation of pain pathways. This makes it a candidate for further exploration in pain management therapies.

2. Anticancer Activity

Benzo[b]thiophene derivatives, including this compound, have demonstrated significant anticancer activity. For instance, studies have reported that certain derivatives inhibit cancer cell proliferation by inducing apoptosis in various human cancer cell lines . The mechanism involves disrupting microtubule dynamics, which is crucial for cell division.

Case Study: Antiproliferative Activity
A comparative study evaluated the antiproliferative effects of several benzo[b]thiophene derivatives against cancer cell lines. The results indicated that compounds with specific substitutions at the C–2 position exhibited enhanced activity compared to standard chemotherapeutics .

CompoundCell Line TestedIC50 (µM)
This compoundHepG2 (Liver Cancer)5.4
Control (e.g., Doxorubicin)HepG210.0

3. Neuroprotective Effects

Recent studies have also highlighted the potential of this compound as an Aβ42 aggregation modulator , which is relevant in Alzheimer's disease research. Compounds similar to this compound have shown concentration-dependent inhibition of Aβ42 aggregation, suggesting a role in neuroprotection .

The biological activities of this compound can be attributed to several mechanisms:

  • Opioid Receptor Modulation: Engagement with opioid receptors may underlie its analgesic effects.
  • Microtubule Disruption: Similar to other benzo[b]thiophene derivatives, it may disrupt microtubule formation, leading to cancer cell apoptosis.
  • Aggregation Inhibition: By modulating Aβ42 aggregation kinetics, it may reduce neurotoxic effects associated with Alzheimer's pathology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing benzo[b]thiophene carboxamide derivatives with furan and methoxyethyl substituents?

  • Methodology :

  • Amide bond formation : React benzo[b]thiophene-2-carbonyl chloride with furan-3-ylmethylamine and 2-methoxyethylamine in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions (60–80°C) for 1–2 hours. Purify via solvent evaporation or recrystallization .
  • Coupling reactions : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups to the thiophene ring. For example, employ Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a DMF/H₂O mixture at 80–100°C .
    • Key considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid side products (e.g., mono- vs. di-substitution).

Q. Which spectroscopic and analytical techniques are critical for characterizing benzo[b]thiophene carboxamides?

  • Techniques :

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns and amide bond formation. For example, the methoxyethyl group’s –OCH₃ protons appear as a singlet at δ ~3.3–3.5 ppm .
  • HRMS (ESI) : Validate molecular weight and purity. Expected [M+H]+^+ peaks should align with theoretical values (e.g., C₁₈H₁₈N₂O₃S: 342.11) .
  • X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., benzo[b]thiophene vs. furan) to assess planarity .

Q. What are the common chemical reactions involving the thiophene and furan rings in this compound?

  • Reactivity :

  • Oxidation : Thiophene rings can be oxidized to sulfoxides or sulfones using mCPBA or H₂O₂/AcOH, altering electronic properties .
  • Electrophilic substitution : Furan rings undergo nitration or halogenation at the 5-position, guided by directing effects .
    • Applications : Modify substituents to tune bioactivity or material properties (e.g., solubility, binding affinity) .

Advanced Research Questions

Q. How can researchers optimize low yields in multi-step syntheses of similar carboxamides?

  • Strategies :

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for Suzuki coupling efficiency. reports yields varying from 21% to 37% depending on catalyst choice .
  • Solvent selection : Replace DMF with THF or dioxane to improve reaction homogeneity and reduce side reactions .
  • Purification : Use gradient column chromatography (e.g., hexane/EtOAc) or preparative HPLC to isolate isomers .

Q. How do discrepancies in dihedral angles between analogous carboxamides impact crystallographic analysis?

  • Resolution methods :

  • Compare dihedral angles of benzo[b]thiophene-furan systems (e.g., 8.5–13.5° in ) with homologous structures to identify steric/electronic influences .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O vs. C–H⋯S) that stabilize crystal packing .
    • Implications : Non-planar structures may reduce π-π stacking efficiency, affecting solid-state properties or ligand-protein interactions .

Q. What in vitro assays are suitable for evaluating the Hedgehog (Hh) signaling modulation potential of this compound?

  • Assay design :

  • Cell-based luciferase assays : Transfect Shh-LIGHT2 cells with a Gli-dependent reporter to measure Hh pathway activation. Compare IC₅₀ values to reference compounds (e.g., SAG, a Smoothened agonist with Kd = 59 nM) .
  • Binding studies : Use surface plasmon resonance (SPR) to assess direct binding to Smoothened receptors .
    • Data interpretation : Correlate substituent effects (e.g., furan vs. thiophene) with activity. For example, bulkier groups may hinder receptor access .

Q. How do structural modifications influence metabolic stability and off-target effects in preclinical studies?

  • Approaches :

  • In vitro metabolism : Incubate with liver microsomes to identify oxidation sites (e.g., furan ring oxidation to γ-ketoenol metabolites) .
  • CYP inhibition assays : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates to predict drug-drug interactions .
    • Design insights : Replace labile groups (e.g., methoxyethyl) with bioisosteres (e.g., cyclopropane) to enhance stability .

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